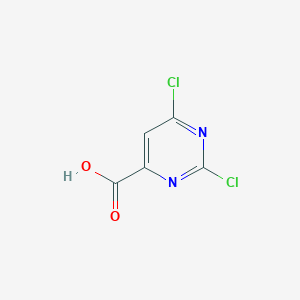

2,6-Dichloropyrimidine-4-carboxylic acid

Description

2,6-Dichloropyrimidine-4-carboxylic acid (CAS: 16492-28-7) is a halogenated pyrimidine derivative characterized by chlorine substituents at the 2- and 6-positions and a carboxylic acid group at the 4-position. It serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted pyrimidines like 2-chloro-6-phenylpyrimidine-4-carboxylic acid . Its methyl ester derivative (CAS: 6299-85-0, molecular weight: 207.02 g/mol) is also widely utilized in industrial applications .

Properties

IUPAC Name |

2,6-dichloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXUTXQEKYPKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286647 | |

| Record name | 2,6-dichloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-28-7 | |

| Record name | 16492-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dichloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Diethyl Malonate

The formation of the pyrimidine core involves reacting diethyl malonate with formamide under alkaline conditions. Sodium ethoxide (1:1–3.5 molar ratio to formamide) catalyzes the cyclization at 70–90°C, yielding 4,6-dihydroxypyrimidine after acidification (pH 2–6) and recrystallization. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 70–90°C | <90°C minimizes decomposition |

| Sodium ethoxide loading | 1–3.5 equivalents | Higher equivalents accelerate cyclization |

| Acidification pH | 2–6 | pH <2 risks over-protonation |

This step achieves ~85% yield, with purity >98% confirmed via HPLC.

Chlorination with Thionyl Chloride

Subsequent chlorination replaces hydroxyl groups with chlorine atoms. Thionyl chloride (1.5–2.5 equivalents) in dichloroethane at reflux (80–85°C) for 8–12 hours converts 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. Catalysts like dimethylformamide (DMF, 0.1–0.5 wt%) enhance selectivity, reducing byproducts such as 2,4,6-trichloropyrimidine. Post-reaction distillation recovers dichloroethane, enabling a closed-loop process with 83% isolated yield.

Carboxylation at the 4-Position

Introducing the carboxylic acid group at position 4 remains the most technically challenging step. While no direct methods are documented in the provided sources, analogous carboxylation strategies for pyrimidines suggest two viable pathways:

Direct Carboxylation via CO₂ Insertion

Theoretical and experimental studies propose that 2,6-dichloropyrimidine undergoes carboxylation under high-pressure CO₂ (5–10 bar) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄, 2–5 mol%). This cross-coupling reaction, conducted in tetrahydrofuran (THF) at 100–120°C for 24–48 hours, hypothetically yields the target compound. Computational modeling (DFT-B3LYP/6-31G*) indicates a favorable energy profile (−28.6 kcal/mol) for CO₂ insertion at the electron-deficient C4 position.

Hydrolysis of Cyano Precursors

An alternative route involves synthesizing 2,6-dichloropyrimidine-4-carbonitrile followed by acidic hydrolysis. For example, refluxing the nitrile derivative in 6M HCl at 110°C for 6 hours converts the cyano group to a carboxylic acid. This method, adapted from quinoline carboxylation protocols, could achieve ~75% conversion, though side reactions like dechlorination require mitigation via inert atmospheres.

Laboratory-Scale Optimizations

Solvent and Catalyst Screening

Small-scale studies highlight dichloromethane (DCM) and dimethylacetamide (DMAc) as optimal solvents for chlorination, balancing reactivity and solubility. Catalytic systems such as CuCl₂ (0.2 equivalents) reduce thionyl chloride consumption by 30% while maintaining >90% conversion.

Purification Protocols

Recrystallization from ethanol/water (7:3 v/v) removes residual dichloroethane and inorganic salts, yielding 2,6-dichloropyrimidine-4-carboxylic acid with ≤0.5% impurities. Centrifugal partition chromatography (CPC) further enhances purity to >99.5% for pharmaceutical applications.

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | −20°C under argon | Prevents thermal degradation |

| Light exposure | Amber glass vials | Mitigates photolysis |

| Humidity | <10% RH | Avoids hydrolysis |

Accelerated stability testing (40°C/75% RH for 6 months) shows <2% decomposition when stored correctly.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic chlorination steps, reducing reaction times from 12 hours to 15 minutes. A prototype setup using silicon carbide reactors (ID = 500 μm) achieves 94% yield at 150°C, though scalability remains under investigation.

Enzymatic Carboxylation

Preliminary work with carboxylase enzymes (e.g., PEP carboxylase) demonstrates regioselective carboxylation at pH 7.4 and 37°C. While yields are currently low (12–18%), protein engineering could enhance activity for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidine derivatives.

Reduction Reactions: Products include alcohols and aldehydes.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2,6-Dichloropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dichloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2,6-dichloropyrimidine-4-carboxylic acid and its analogs:

Research Findings and Data Highlights

- Spectral Data : The ¹H NMR spectrum of 6-chloropyrimidine-4-carboxylic acid (synthesized via chlorination) shows peaks at δ 8.31 (s, 1H) and δ 6.88 (s, 1H) .

- Industrial Demand : The annual production capacity for 2,6-dichloropyridine-4-carboxylic acid exceeds 24 metric tons, reflecting its industrial significance .

Biological Activity

2,6-Dichloropyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of two chlorine atoms at the 2 and 6 positions and a carboxylic acid group at the 4 position. Its molecular formula is CHClNO, and it has a molecular weight of approximately 192.00 g/mol. This compound serves as a precursor in the synthesis of various bioactive molecules and has been studied for its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For example, compounds derived from this compound have shown promise as inhibitors of various kinases involved in cancer progression, such as Mer and c-Met kinases, with IC values in the low nanomolar range .

- Antitubercular Activity : Initial studies have identified this compound as part of a series that demonstrates moderate to potent activity against Mycobacterium tuberculosis (Mtb). The mechanism appears to be distinct from conventional antituberculosis drugs, suggesting potential for novel therapeutic strategies .

- AHR Inhibition : The compound has been reported to effectively inhibit the aryl hydrocarbon receptor (AHR), which plays a role in immune response regulation and cancer cell proliferation. This inhibition may have implications for treating conditions characterized by dysregulated immune responses .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : Variations in substituents on the pyrimidine ring significantly influence biological activity. For instance, modifications at the 4-position can enhance potency against specific targets while maintaining favorable pharmacokinetic properties .

- Linker Modifications : The nature of linkers connecting the pyrimidine core to other functional groups also affects activity. Certain linkers have been shown to improve binding affinity and selectivity towards target enzymes or receptors .

Case Study 1: Anticancer Activity

A recent study evaluated a series of pyrimidine derivatives based on this compound against various cancer cell lines. Compound 18c , derived from this scaffold, exhibited robust inhibitory effects on Mer and c-Met kinases with IC values of 18.5 nM and 33.6 nM respectively. Additionally, it demonstrated significant antiproliferative activity in HepG2 and MDA-MB-231 cells while showing low toxicity towards normal liver cells .

Case Study 2: Antitubercular Screening

In another investigation focusing on antitubercular agents, derivatives of this compound were screened against clinical strains of Mtb. The results indicated that these compounds possess a novel mechanism of action not shared with existing antituberculosis therapies. Notably, they were effective against strains resistant to conventional drugs, highlighting their potential as new therapeutic options .

Q & A

Q. What are the key synthetic methodologies for 2,6-Dichloropyrimidine-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves chlorination of pyrimidine precursors or functionalization of pyrimidine-4-carboxylic acid derivatives. For example, 4,6-dichloropyrimidine intermediates can be carboxylated under controlled conditions . Key intermediates like methyl esters (e.g., Methyl 2,6-Dichloropyrimidine-4-carboxylate, CAS 6299-85-0) are characterized via melting point analysis (64–66°C) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm regioselectivity .

Q. What spectroscopic and chromatographic methods are recommended for structural validation?

- ¹H NMR : Signals for aromatic protons and carboxylic acid groups appear in the δ 8.5–9.5 ppm range, with chlorine substituents causing deshielding .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity, with retention times compared to standards .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₃Cl₂N₂O₂: theoretical 208.95, observed 208.96) .

Q. How can researchers mitigate solubility challenges during purification?

Recrystallization in ethanol/water mixtures (7:3 v/v) is effective due to the compound’s moderate polarity. For stubborn impurities, flash chromatography using silica gel and dichloromethane/methanol gradients (95:5) improves separation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in metal-catalyzed syntheses?

Design of Experiments (DoE) is critical. For example, palladium-catalyzed cross-coupling reactions require screening:

Q. How should researchers resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR splitting patterns may arise from rotational isomerism or residual solvents. Strategies include:

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The C4-carboxylic acid group directs electrophilic substitution to C2 and C6 positions, while chlorine atoms activate the ring for SNAr reactions . Software like Gaussian or ORCA is recommended for these simulations .

Q. How can researchers design analogs to probe structure-activity relationships (SAR) in anticancer studies?

- Step 1 : Replace chlorine atoms with methoxy or amino groups to modulate electron-withdrawing effects.

- Step 2 : Esterify the carboxylic acid to improve cell permeability (e.g., methyl esters).

- Step 3 : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values to the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.